molecular formula C13H22Cl2N4O B2573921 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride CAS No. 2060043-11-8

4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride

Cat. No.: B2573921
CAS No.: 2060043-11-8
M. Wt: 321.25
InChI Key: QCGAMDRMLLXWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced piperidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

4-(2-piperidin-4-ylpyrimidin-4-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGAMDRMLLXWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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